molecular formula C10H12N2NaO3 B1677874 Sodium 4-(nicotinamido)butanoate CAS No. 62936-56-5

Sodium 4-(nicotinamido)butanoate

Cat. No.: B1677874
CAS No.: 62936-56-5
M. Wt: 231.20 g/mol
InChI Key: PPOOTOLJZAFOKR-UHFFFAOYSA-N
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Description

Pikamilone Sodium is a prodrug of GABA used for treatment of neurogenic bladder in spinal and benign prostatic hyperplasia.

Mechanism of Action

Target of Action

Sodium 4-(nicotinamido)butanoate, also known as nicotinamide, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .

Mode of Action

Nicotinamide interacts with its targets, primarily enzymes involved in NAD+ synthesis, to facilitate redox reactions and energy production . It also influences human DNA repair and cellular stress responses .

Biochemical Pathways

Nicotinamide is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components are collectively referred to as NAD(P)(H) and are essential for various biochemical pathways, including those involved in energy production and DNA repair .

Result of Action

Through its multimodal mechanisms, nicotinamide may partially prevent and/or reverse several biophysical changes associated with skin aging . It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . From a therapeutic standpoint, the intrinsic properties of nicotinamide may be applied to managing acne vulgaris, melasma, and psoriasis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could potentially affect its stability and efficacy.

Properties

CAS No.

62936-56-5

Molecular Formula

C10H12N2NaO3

Molecular Weight

231.20 g/mol

IUPAC Name

sodium;4-(pyridine-3-carbonylamino)butanoate

InChI

InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);

InChI Key

PPOOTOLJZAFOKR-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)O.[Na]

Appearance

Solid powder

62936-56-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pikamilone Sodium;  Pikamilone Na;  GABA-NG;  Nicotinoyl-GABA sodium salt;  GABA NG;  GABANG; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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